molecular formula C16H15N3O B14958581 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B14958581
M. Wt: 265.31 g/mol
InChI Key: JPHFRACVEOWEGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide typically involves the reaction of indole-3-carboxaldehyde with pyridine-3-amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid
  • 3-(1H-benzo[d]imidazol-2-yl)-3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl

Uniqueness

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C16H15N3O/c20-16(19-13-4-3-9-17-11-13)8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-11,18H,7-8H2,(H,19,20)

InChI Key

JPHFRACVEOWEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CN=CC=C3

Origin of Product

United States

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